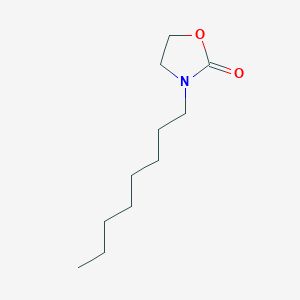

3-Octyl-1,3-oxazolidin-2-one

Description

Structure

3D Structure

Properties

CAS No. |

60420-24-8 |

|---|---|

Molecular Formula |

C11H21NO2 |

Molecular Weight |

199.29 g/mol |

IUPAC Name |

3-octyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C11H21NO2/c1-2-3-4-5-6-7-8-12-9-10-14-11(12)13/h2-10H2,1H3 |

InChI Key |

SQKJDGQQIAFTAQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCN1CCOC1=O |

Origin of Product |

United States |

Synthetic Methodologies for 3 Octyl 1,3 Oxazolidin 2 One and Its Structural Analogues

Core 1,3-Oxazolidin-2-one Ring Formation Strategies Applicable to N-Alkyl Substitution

The foundational 1,3-oxazolidin-2-one scaffold can be synthesized through several reliable methods. These strategies are versatile and can be adapted to produce N-substituted analogues by starting with an N-substituted precursor or by functionalizing the nitrogen atom post-cyclization.

Cyclization of Amino Alcohols with Carbonylating Agents

The reaction with phosgene (B1210022) or its equivalents is highly efficient but involves toxic reagents. A more favorable alternative is the use of dialkyl carbonates, such as diethyl carbonate, which react with amino alcohols, often under basic conditions, to yield the desired cyclic carbamate (B1207046). The reaction of amino alcohols with carbon dioxide represents a greener approach, utilizing CO₂ as an inexpensive and non-toxic C1 source. However, this method may require specific catalysts or dehydrating agents to drive the reaction to completion, as water is formed as a byproduct.

Table 1: Cyclization of Amino Alcohols with Carbonylating Agents

| Carbonylating Agent | Typical Catalyst/Reagent | General Conditions | Advantages | Reference |

|---|---|---|---|---|

| Phosgene (or equivalents) | Base (e.g., Triethylamine) | Low temperature, inert solvent | High reactivity and yield | |

| Diethyl Carbonate | Base (e.g., K₂CO₃, NaOMe) | Elevated temperature | Safer alternative to phosgene | |

| Carbon Dioxide (CO₂) | Dehydrating agent or specific catalyst | Varies (pressure, temperature) | Atom-economical, non-toxic C1 source |

Transition Metal-Catalyzed and Organocatalyzed Cycloaddition Reactions

Cycloaddition reactions provide a powerful and atom-economical route to the oxazolidinone core. These reactions typically involve the [3+2] cycloaddition of a three-atom component (like an epoxide or aziridine) with a two-atom component (like an isocyanate or carbon dioxide). The development of various catalysts has significantly advanced these methods.

Transition metals such as palladium, gold, nickel, and silver are effective in catalyzing the cycloaddition of substrates like epoxides with isocyanates or aziridines with CO₂. For instance, lanthanide amides have been used to catalyze the reaction between aziridines and carbon dioxide under mild conditions, accommodating a range of functional groups. Similarly, organocatalysts, which are metal-free, offer a sustainable alternative. Bicyclic guanidines, for example, have been shown to be efficient catalysts for the intramolecular cyclization of glycidyl carbamates to form 4-hydroxymethyl 2-oxazolidinones. Polystyrene-supported organocatalysts have also been developed for use in continuous flow synthesis, combining the benefits of CO₂ as a C1 source with a halide-free catalytic system.

Table 2: Examples of Catalyzed Cycloaddition Reactions for Oxazolidinone Synthesis

| Reactants | Catalyst Type | Example Catalyst | Key Features | Reference |

|---|---|---|---|---|

| Aziridines + CO₂ | Transition Metal | Amidato lanthanide amides | Mild conditions, good functional group tolerance | |

| Epoxides + Isocyanates | Organocatalyst | Bicyclic guanidine (TBD) | Metal-free, efficient for intramolecular cyclization | |

| Propargylic Amines + CO₂ | Transition Metal | Silver or Copper complexes | Mild reaction conditions, excellent yields | |

| Epoxy Amines + CO₂ | Organocatalyst (supported) | Polystyrene-supported TBD | Enables continuous flow synthesis, catalyst is recyclable |

Intramolecular Cyclization of Carbamates

The intramolecular cyclization of carbamates is another robust strategy for constructing the oxazolidinone ring. This method often starts with a substrate containing both a carbamate group and a leaving group (or an epoxide) in an appropriate position to facilitate a 5-exo-trig cyclization. For example, glycidyl carbamates, formed from the reaction of an isocyanate with glycidol, can undergo base-catalyzed intramolecular cyclization where the carbamate nitrogen attacks the epoxide ring.

This strategy is particularly useful for synthesizing 4-substituted oxazolidinones. The reaction can be promoted by various bases, and organocatalysts like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been found to be highly effective. Additionally, alkenyl carbamates can undergo cobalt-catalyzed cyclization via a radical-polar crossover mechanism to yield oxazolidinones.

Direct Alkylation and Functionalization at the N3 Position to Incorporate the Octyl Moiety

An alternative to constructing the ring with the N-substituent already in place is the direct functionalization of a pre-formed 1,3-oxazolidin-2-one. To synthesize 3-octyl-1,3-oxazolidin-2-one via this route, the nitrogen atom of the parent oxazolidinone is alkylated with an appropriate octyl-containing electrophile.

The most common approach involves the deprotonation of the N-H bond of 1,3-oxazolidin-2-one using a suitable base, followed by a nucleophilic substitution reaction with an octyl halide, such as 1-bromooctane or 1-iodooctane. Strong bases like sodium hydride (NaH) are typically effective for this deprotonation, creating a nucleophilic amide anion that readily attacks the alkyl halide. This method is analogous to the well-established Williamson ether synthesis.

Alternative strategies include copper- or palladium-catalyzed N-alkylation or N-arylation reactions, which can proceed under milder conditions and tolerate a wider array of functional groups, although these are more commonly reported for aryl and vinyl substituents. One-pot syntheses have also been developed, where a primary amine (e.g., octylamine), a two-carbon unit (like ethylene chlorohydrin), and a carbonyl source (like phosgene) are combined to directly yield the 3-substituted product.

Table 3: General Methods for N3-Alkylation of 1,3-Oxazolidin-2-one

| Method | Reagents | Description | Reference |

|---|---|---|---|

| Deprotonation and Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Octyl Halide (e.g., C₈H₁₇Br) | Two-step process involving formation of the amide anion followed by SN2 reaction. | General Principle |

| One-Pot Multi-Component Synthesis | Octylamine, Ethylene Chlorohydrin, Phosgene | Direct formation of the N-substituted ring from three components. |

Stereocontrolled Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure oxazolidinones is of paramount importance, as these compounds are widely used as chiral auxiliaries in asymmetric synthesis and are core components of various pharmaceuticals. Stereocontrolled synthesis of a chiral this compound derivative would typically involve establishing stereocenters at the C4 and/or C5 positions of the oxazolidinone ring.

Diastereoselective and Enantioselective Approaches

There are two primary strategies for achieving stereocontrol. The first relies on the use of chiral starting materials (the chiral pool approach). Enantiomerically pure β-amino alcohols, which are readily available from natural amino acids, can be cyclized to form chiral oxazolidinones with defined stereochemistry at the C4 or C5 position. Subsequent N-alkylation with an octyl group, as described in section 2.2, would then yield the desired chiral product.

A second approach involves asymmetric reactions on prochiral substrates. This can include the enantioselective catalytic oxyamination of alkenes or the asymmetric aminohydroxylation of olefins. For example, chiral organoselenium compounds have been used to catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes.

Furthermore, chiral oxazolidinones themselves, famously known as Evans auxiliaries, are central to many diastereoselective reactions. While they are typically used to direct stereoselective alkylations at the α-carbon of an N-acyl chain, the principles of their synthesis from chiral amino alcohols are directly applicable. An asymmetric aldol (B89426) reaction followed by a modified Curtius rearrangement represents an efficient method for creating highly functionalized, stereodefined oxazolidinone scaffolds.

Table 4: Approaches to Stereocontrolled Oxazolidinone Synthesis

| Approach | Description | Example | Reference |

|---|---|---|---|

| Chiral Pool Synthesis | Use of enantiopure starting materials, such as amino alcohols derived from amino acids. | Cyclization of (S)-phenylalaninol with a carbonylating agent. | |

| Asymmetric Catalysis | Creation of stereocenters using a chiral catalyst on a prochiral substrate. | Metal-free, catalytic enantioselective intermolecular oxyamination of alkenes. | |

| Substrate-Controlled Diastereoselection | A chiral center already present in the substrate directs the formation of a new stereocenter. | Intramolecular cyclization of a chiral aziridine-2-methanol with phosgene. | |

| Asymmetric Aldol/Curtius Reaction | Combination of an asymmetric aldol reaction and a Curtius rearrangement to build the chiral scaffold. | Synthesis of 4,5-disubstituted oxazolidin-2-ones. |

Chiral Auxiliary Strategies (e.g., Evans' Type Auxiliaries)

The stereocontrolled synthesis of oxazolidinones often employs chiral auxiliaries to direct the stereochemical outcome of reactions. Evans' oxazolidinones are a prominent class of chiral auxiliaries widely utilized in asymmetric synthesis. nih.govrsc.org These auxiliaries are typically derived from readily available amino acids, which are first reduced to the corresponding β-amino alcohols and then cyclized. nih.gov The core principle involves temporarily incorporating the chiral auxiliary into a prochiral substrate. The steric bulk of the substituents on the oxazolidinone ring, typically at the C4 and C5 positions, effectively shields one face of the molecule, directing the approach of incoming reagents to the opposite face. wikipedia.org

This strategy is particularly effective in asymmetric alkylation and aldol reactions. rsc.orgsantiago-lab.com For instance, an N-acyl oxazolidinone can be converted into a specific Z-enolate by a base. The chiral auxiliary then directs the subsequent alkylation or aldol reaction to occur diastereoselectively. wikipedia.orgsantiago-lab.com After the desired stereocenter has been created, the auxiliary can be cleaved from the product, often under mild conditions, and recovered for reuse. santiago-lab.com This process allows for the creation of enantiomerically pure compounds. rsc.org The substituents on the Evans' auxiliary, such as isopropyl or benzyl groups derived from valine or phenylalanine respectively, play a crucial role in fixing the conformation of the enolate and directing the stereochemical course of the reaction. santiago-lab.comrsc.org

While direct synthesis of this compound using this method would involve a different synthetic sequence (as the octyl group is on the nitrogen), the principles of using Evans' auxiliaries are fundamental to creating chiral C4 and C5 substituted oxazolidinone rings, which are structural analogues. The development of new synthetic routes, such as those using the Sharpless asymmetric aminohydroxylation reaction, has further expanded the toolkit for preparing these valuable chiral building blocks. rsc.org

Advanced Synthetic Techniques for this compound

Solid-phase organic synthesis (SPOS) offers a powerful technique for the rapid generation of libraries of compounds, including oxazolidinone derivatives. nih.gov This methodology involves attaching a substrate to a solid support, such as a resin, and carrying out a sequence of reactions. The use of a solid support simplifies purification, as excess reagents and by-products can be removed by simple filtration and washing. nih.gov

For the synthesis of 1,3-oxazolidine structures, a common approach begins with a resin-bound epoxide. korea.ac.krresearchgate.net The epoxide can undergo regioselective ring-opening with an azide source, followed by reduction of the azide to an amine, yielding a resin-bound 1-amino-2-alkanol. korea.ac.kr This intermediate can then be reacted with various electrophiles to form the oxazolidinone ring. For example, treatment with phosgene or its equivalents would lead to the formation of the 2-oxazolidinone ring system. Finally, the desired product is cleaved from the solid support. korea.ac.kr This high-throughput approach is valuable for creating diverse libraries of substituted oxazolidinones for various screening purposes. nih.gov

Table 1: Exemplary Solid-Phase Synthesis Route for 1,3-Oxazolidine Derivatives This table is a generalized representation based on solid-phase synthesis principles.

| Step | Reagent/Reaction | Intermediate | Purpose |

|---|---|---|---|

| 1 | Wang resin + Glycidyl ether | Resin-bound epoxy ether | Immobilization of starting material |

| 2 | NaN₃, NH₄Cl | Resin-bound azido alcohol | Introduction of nitrogen precursor |

| 3 | LiAlH₄ or H₂, Pd/C | Resin-bound amino alcohol | Formation of the key amino alcohol intermediate |

| 4 | Phosgene or equivalent | Resin-bound oxazolidin-2-one | Cyclization to form the heterocyclic ring |

Green chemistry principles are increasingly being integrated into the synthesis of oxazolidinones to create more sustainable and environmentally benign processes. A key focus has been the utilization of carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 feedstock. rsc.orgmdpi.com The cycloaddition of CO₂ with aziridines or propargylamines provides a highly atom-economical route to the oxazolidinone core. acs.orgresearchgate.net

These reactions are often facilitated by various catalytic systems. For example, metal-based catalysts, such as those involving aluminum or iron, can effectively catalyze the coupling of CO₂ and aziridines under relatively mild conditions, sometimes even solvent-free. acs.orgresearchgate.net Organocatalytic systems have also been developed, such as the use of a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) catalyst in a continuous flow reactor, which allows for catalyst recycling and enhanced efficiency. rsc.org Another green approach involves a three-component reaction of propargylic alcohols, 2-aminoethanols, and CO₂ catalyzed by a CuBr/ionic liquid system, which can operate at atmospheric pressure of CO₂. mdpi.com The use of solvent-free conditions is another important green aspect, reducing waste and simplifying product isolation. researchgate.netresearchgate.net

Table 2: Green Chemistry Approaches to Oxazolidinone Synthesis

| Catalytic System | Substrates | Key Green Principle(s) | Conditions | Reference |

|---|---|---|---|---|

| Polystyrene-supported TBD | Epoxy amines + CO₂ | CO₂ utilization, recyclable catalyst, continuous flow | Varies with substrate | rsc.org |

| Fe-iminopyridine complex | Aziridines + CO₂ | CO₂ utilization, sustainable metal catalyst | 50 °C, 10 bar CO₂ | acs.org |

| CuBr/Ionic Liquid | Propargylic alcohols, 2-aminoethanols, CO₂ | CO₂ utilization (1 atm), recyclable catalyst | 100 °C, 1 atm CO₂ | mdpi.com |

Synthesis of Structurally Modified this compound Analogues (e.g., C4/C5 Substitutions, Ring Expansion)

The synthesis of structurally modified analogues of this compound, particularly those with substitutions at the C4 and C5 positions or with expanded rings, is crucial for exploring structure-activity relationships in medicinal chemistry. nih.govresearchgate.net

C4/C5 Substitutions: The introduction of substituents at the C4 and C5 positions of the oxazolidinone ring can be achieved through various synthetic strategies. One common method is the cyclization of substituted β-amino alcohols. nih.gov A stereoselective approach involves an asymmetric aldol reaction followed by a modified Curtius rearrangement. nih.gov This sequence allows for the controlled synthesis of a range of 4,5-disubstituted oxazolidin-2-ones. For example, an asymmetric aldol addition using a chiral auxiliary can furnish a syn-aldol adduct, which then undergoes a nucleophilic azidation and subsequent intramolecular ring closure to yield the desired cyclic carbamate with high diastereoselectivity. nih.gov Another powerful method is the cycloaddition of CO₂ with appropriately substituted aziridines, which can provide access to C4- and C5-substituted products with high regioselectivity depending on the catalyst and substrate used. acs.orgresearchgate.net Palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with CO₂ is a specific method to generate 5-vinyloxazolidinones, which can be further functionalized. organic-chemistry.org

Ring Expansion and Modification: While direct ring expansion of the oxazolidinone core is less common, related larger heterocyclic structures can be synthesized. For instance, N-Boc-protected alkynylamines can be converted into six-membered 1,3-oxazinan-2-ones under gold catalysis, representing a ring-expanded analogue. organic-chemistry.org Alternatively, the oxazolidinone ring can be opened. The decarboxylative ring-opening of 2-oxazolidinones using chalcogenolate anions provides a route to β-chalcogen amines, demonstrating a synthetic transformation that breaks the ring structure to yield valuable linear intermediates. rsc.org Furthermore, rhodium-catalyzed C-H functionalization and intramolecular ring-opening/cyclization of vinylene carbonate with anilines has been developed to synthesize oxazolidinones, showcasing advanced methods for constructing the core ring with potential for modification. rsc.org

Chemical Reactivity and Transformation Pathways of 3 Octyl 1,3 Oxazolidin 2 One

Ring-Opening Reactions of the 1,3-Oxazolidin-2-one Core

The 1,3-oxazolidin-2-one ring is a stable heterocycle, but it can undergo cleavage under specific conditions, particularly through nucleophilic attack at the electrophilic carbonyl carbon (C2) or at the C5 position. These reactions are fundamental transformation pathways, converting the cyclic structure into valuable acyclic derivatives.

The carbonyl group of the oxazolidinone ring imparts electrophilic character to the C2 carbon, making it a target for a variety of nucleophiles. This reactivity can lead to ring-opening, providing access to functionalized β-amino alcohols.

Organometallic Reagents: Strong nucleophiles like organolithium and organocopper reagents can induce ring-opening. Organocopper reagents, for instance, have been shown to mediate the alkylation of β-(N-Boc-2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates. These reactions typically proceed via a regio- and stereoselective anti-SN2′ ring-opening mechanism, yielding substituted alkene dipeptide isosteres. rsc.org This pathway underscores the potential for controlled C-C bond formation by cleaving the oxazolidinone ring.

Amines: The reaction of the oxazolidinone ring with amines can lead to the formation of ureas. For example, early studies showed that treating oxazolidinone with aniline (B41778) resulted in its conversion to 1-(2-hydroxyethyl)-3-phenylurea. wikipedia.org This transformation involves the nucleophilic attack of the amine on the carbonyl carbon, followed by cleavage of the C-O bond. The reactivity is influenced by the nature of the amine and the substituents on the oxazolidinone ring.

Carbonates: Carbonate species can also participate in ring-opening cascades. In syntheses of N-aryl-5-substituted-2-oxazolidinones from epoxy amines, tert-butyl carbonate, derived from di-tert-butyl dicarbonate (B1257347) (Boc₂O), has been demonstrated to act as a nucleophile in the initial epoxide ring-opening step, leading to the eventual formation of the oxazolidinone ring. nih.gov While this is an intramolecular cyclization example, it highlights the nucleophilic potential of carbonate species in reactions involving related functional groups. nih.govnih.govresearchgate.net

Table 1: Examples of Nucleophilic Ring-Opening Reactions on Oxazolidinone Derivatives

| Nucleophile Type | General Substrate | Reaction Type | Typical Product | Reference |

|---|---|---|---|---|

| Organocopper Reagents | β-(2-oxo-1,3-oxazolidin-5-yl)-α,β-enoates | anti-SN2' Ring-Opening | Alkene Dipeptide Isosteres | rsc.org |

| Amines (e.g., Aniline) | 1,3-Oxazolidin-2-one | Nucleophilic Acyl Substitution | 1-(2-hydroxyethyl)-3-phenylurea | wikipedia.org |

| Chalcogenolate Anions | N-Alkyl-2-oxazolidinones | Decarboxylative Ring-Opening | Secondary β-selenoamines | nsf.gov |

Decarboxylation represents a significant transformation pathway for oxazolidinones, where the ring acts as a latent form of an aziridine (B145994) or aminoethyl group. nsf.gov This process involves the loss of carbon dioxide and cleavage of the ring.

A notable example is the decarboxylative ring-opening of non-activated 2-oxazolidinones promoted by in situ generated chalcogenolate anions. This reaction provides a direct synthesis of primary and secondary β-chalcogen amines. nsf.gov When an N-alkylated-2-oxazolidinone, such as the 3-octyl derivative, is used, the reaction can selectively furnish the corresponding secondary β-selenoamines or β-thioamines. nsf.gov This methodology is advantageous as it avoids the use of toxic aziridine starting materials. nsf.gov

In more complex systems, such as an oxazolidinone fused with a carboxylic acid moiety, treatment with a base like potassium carbonate can induce a double decarboxylation reaction. This process is proposed to proceed through an initial decarboxylation followed by an E1cB-like elimination mechanism. nih.gov

Reactions Involving the N3-Octyl Substituent

The N3-octyl group in 3-Octyl-1,3-oxazolidin-2-one is a simple alkyl chain, and its reactivity is generally low compared to the oxazolidinone core. The C-N bond is typically stable. Most of the literature on oxazolidinone chemistry focuses on transformations of an N-acyl group, where the oxazolidinone acts as a chiral auxiliary, rather than reactions of a simple N-alkyl substituent. researchgate.netacs.orgchempedia.info

Direct reactions on the octyl chain, such as C-H functionalization, without affecting the heterocyclic ring are challenging and not widely reported for this specific class of compounds. However, cleavage of the N-alkyl group (N-dealkylation) is a known transformation for amines, although it often requires harsh conditions or specific catalytic systems. mdpi.com For instance, N-dealkylation reactions of dialkylaminoalkanols with phosgene (B1210022) have been reported to form 2-oxazolidinones, representing the reverse of the ring-opening process. acs.org The direct N-dealkylation of a stable N-alkyl oxazolidinone like the 3-octyl derivative would likely require specialized oxidative or catalytic methods that are not commonly employed as a standard synthetic transformation for this substrate class.

Functionalization of the Oxazolidinone Ring System (e.g., at C4, C5 positions)

Direct functionalization of the saturated C4 and C5 positions of a pre-formed this compound ring is a synthetically challenging task. The C-H bonds at these positions are generally unactivated. Much of the synthetic chemistry involving substituted oxazolidinones relies on building the ring from already functionalized precursors, such as chiral amino alcohols. bioorg.orgnih.govmdpi.com For example, 5-functionalized oxazolidin-2-ones, which are key components of antibiotics like Linezolid, are often prepared through cyclization of precursors derived from chiral aziridines or amino alcohols. bioorg.orgnih.gov

Despite the challenges of direct C-H functionalization, related heterocyclic systems offer some insights. For instance, the regio- and enantioselective C-H functionalization of the related six-membered Boc-1,3-oxazinanes at the C4 and C5 positions has been achieved through lithiation strategies. researchgate.net Such an approach, if applied to this compound, would likely involve deprotonation at C4 or C5 using a strong base, followed by quenching with an electrophile. However, the acidity of these protons is low, and achieving regioselectivity would be a significant hurdle.

Regiochemical and Stereochemical Control in Reactions of this compound

Regiochemical and stereochemical control are defining features of oxazolidinone chemistry, particularly when the ring is chiral. If this compound is prepared from a chiral 1,2-amino alcohol, the stereocenters at C4 and/or C5 can exert powerful control over subsequent reactions.

Regioselectivity: In ring-opening reactions, the site of nucleophilic attack can often be controlled. For example, the BF₃·Et₂O-promoted intramolecular ring-opening of 2-(Boc-aminomethyl)aziridines proceeds with complete regioselectivity to form 5-(aminomethyl)-1,3-oxazolidin-2-ones. nih.gov Similarly, the ring-opening of chiral oxazolidinone derivatives with organocopper reagents shows high regioselectivity, favoring the SN2′ pathway. rsc.org

Stereochemical Control: Chiral oxazolidinones are renowned as "Evans auxiliaries," where an N-acyl group is attached instead of an N-alkyl group. acs.orgchempedia.info In these systems, the stereocenters on the ring (typically at C4 and C5) effectively shield one face of the enolate derived from the N-acyl chain. This steric hindrance directs the approach of electrophiles, leading to highly diastereoselective alkylations, aldol (B89426) reactions, and other transformations. researchgate.netacs.orgnih.gov

While this compound itself does not have the N-acyl group necessary for these specific applications, the underlying principles of stereocontrol remain. If the compound is chiral, any reaction that creates a new stereocenter can be influenced by the existing chirality of the ring. For instance, in the synthesis of oxazolidinones via a cascade reaction of sulfur ylides and nitro-olefins, high diastereoselectivity is achieved, with the stereochemistry being determined in the key addition step. acs.org Similarly, stereospecific syntheses of oxazolidinones from other chiral precursors, like aziridines or via asymmetric aldol/Curtius reaction sequences, demonstrate the high degree of stereochemical control achievable in reactions forming this heterocyclic core. nih.govnih.gov

Table 2: Factors Influencing Regio- and Stereoselectivity in Oxazolidinone Reactions

| Factor | Influence | Example Reaction | Reference |

|---|---|---|---|

| Substituents at C4/C5 | Steric hindrance directs the approach of reagents to one face of the molecule. | Diastereoselective alkylation of N-acyl oxazolidinone enolates. | acs.orgnih.gov |

| Lewis Acid Coordination | Forms rigid, chelated intermediates that lock the conformation and enhance facial bias. | BF₃·Et₂O-promoted intramolecular ring-opening of aziridines. | nih.gov |

| Reaction Mechanism | The inherent stereoelectronics of the pathway (e.g., anti-SN2') dictate the stereochemical outcome. | Regio- and stereoselective ring-opening with organocopper reagents. | rsc.org |

| Chiral Precursors | The stereochemistry of the starting material is transferred to the product in a predictable manner. | Stereospecific synthesis from enantiopure aziridines. | nih.gov |

Spectroscopic and Advanced Analytical Characterization of 3 Octyl 1,3 Oxazolidin 2 One

Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen framework.

¹H NMR: In a typical ¹H NMR spectrum of 3-Octyl-1,3-oxazolidin-2-one, distinct signals corresponding to the protons of the oxazolidinone ring and the N-octyl chain are expected. The protons on the oxazolidinone ring typically appear as two triplets. The methylene (B1212753) protons adjacent to the oxygen atom (O-CH₂) resonate further downfield compared to the methylene protons adjacent to the nitrogen atom (N-CH₂). The N-CH₂ group of the octyl chain, being directly attached to the electron-withdrawing nitrogen, would also appear as a distinct triplet. The remaining methylene groups of the long alkyl chain would likely overlap to form a complex multiplet in the upfield region, while the terminal methyl (CH₃) group would present as a triplet.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The most downfield signal corresponds to the carbonyl carbon (C=O) of the carbamate (B1207046) group due to its deshielding environment. The two carbons of the oxazolidinone ring (O-CH₂ and N-CH₂) would appear in the midfield region, followed by the carbons of the octyl chain.

2D NMR Techniques: To unambiguously assign these signals, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between adjacent protons, confirming the connectivity within the oxazolidinone ring and along the octyl chain. An HSQC spectrum correlates each proton signal with its directly attached carbon, allowing for definitive assignment of the ¹³C NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| C=O | - | - | ~158-160 |

| Ring O-CH₂ | ~4.3-4.5 | t | ~61-63 |

| Ring N-CH₂ | ~3.5-3.7 | t | ~43-45 |

| N-CH₂ (Octyl) | ~3.2-3.4 | t | ~41-43 |

| (CH₂)₆ (Octyl) | ~1.2-1.6 | m | ~22-32 |

| CH₃ (Octyl) | ~0.8-0.9 | t | ~14 |

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of molecular bonds, providing valuable information about the functional groups present.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by a strong, sharp absorption band characteristic of the carbonyl (C=O) stretching vibration of the cyclic carbamate, typically appearing around 1740-1760 cm⁻¹. Other significant peaks include the C-N stretching vibration, C-O-C stretching of the ring, and multiple bands in the 2850-3000 cm⁻¹ region corresponding to the symmetric and asymmetric C-H stretching of the octyl chain's methylene and methyl groups.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the polar C=O bond gives a weaker signal in Raman compared to IR, the C-H and C-C bonds of the alkyl chain often produce strong signals, which can be useful for studying the conformation of the octyl group.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| C-H Stretch | Alkyl (CH₂, CH₃) | 2850-3000 | Strong |

| C=O Stretch | Carbamate | 1740-1760 | Very Strong |

| C-N Stretch | Tertiary Amine | 1150-1250 | Medium |

| C-O-C Stretch | Ether (in ring) | 1050-1150 | Strong |

Mass Spectrometry (High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula.

For this compound (C₁₁H₂₁NO₂), the calculated exact mass is 199.15723 Da. HRMS analysis would confirm this mass with high precision (typically within 5 ppm), verifying the elemental composition. The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for N-alkyl oxazolidinones include alpha-cleavage at the nitrogen atom, leading to the loss of the alkyl chain or parts of it. A prominent fragment would be expected from the loss of a heptyl radical (C₇H₁₅•), resulting from cleavage of the bond between the first and second carbons of the octyl chain. Fragmentation of the oxazolidinone ring itself can also occur.

Single-Crystal X-ray Diffraction for Solid-State Structure

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. carleton.edu This technique yields detailed information on bond lengths, bond angles, and torsional angles, providing an exact picture of the molecule's conformation and how it packs into a crystal lattice. carleton.edu

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is the premier chromatographic method for the analysis of non-volatile compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed for its purity assessment.

In a typical setup, the compound is separated on a nonpolar stationary phase (e.g., a C18 column) using a polar mobile phase. Due to the compound's significant nonpolar character from the octyl chain, a gradient elution program, starting with a higher proportion of water and increasing the organic solvent (e.g., acetonitrile (B52724) or methanol) content over time, would be effective. researchgate.netjofamericanscience.org

For detection, a Diode Array Detector (DAD) or a UV-Vis detector can be used. nih.gov Since the oxazolidinone core lacks a strong chromophore, detection is typically performed at low wavelengths (e.g., 200-220 nm). For more sensitive and selective analysis, especially in complex matrices, an HPLC system can be coupled with a mass spectrometer (LC-MS). nih.gov

Table 3: Representative HPLC Method Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution Mode | Gradient (e.g., 50% B to 100% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV/DAD at 210 nm or Mass Spectrometry (MS) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a fundamental and rapid analytical technique used to monitor the progress of chemical reactions, assess the purity of a sample, and determine the appropriate solvent system for larger-scale column chromatography. rsc.orglibretexts.org In the synthesis of this compound, TLC is instrumental in observing the consumption of starting materials and the formation of the desired product.

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum foil coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. rochester.edu For monitoring a reaction, a three-lane spotting system is often employed: one lane for the starting material (reactant), a central "co-spot" lane containing both the reactant and the reaction mixture, and a third lane for the reaction mixture alone. libretexts.org This "cospot" is crucial for accurately identifying the reactant spot in the reaction mixture, especially when the product and reactant have similar retention factor (Rf) values. rochester.edu

The plate is then placed in a sealed chamber containing a shallow pool of a suitable solvent, known as the eluent. The eluent moves up the plate by capillary action, and the components of the spotted mixture travel up the plate at different rates depending on their polarity and interaction with the stationary phase. rsc.org For oxazolidinone compounds, a common eluent system might be a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) and a more polar solvent like ethyl acetate. rsc.org

After the solvent front has nearly reached the top of the plate, the plate is removed and dried. rochester.edu The separated spots are then visualized. Since many organic compounds, including oxazolidinones, are colorless, visualization techniques such as UV lamps (if the compounds are UV-active) or chemical stains (like iodine crystals or potassium permanganate) are necessary. rsc.org The Rf value for each spot is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. rsc.org A successful reaction is indicated by the disappearance of the starting material spot and the appearance of a new spot corresponding to the product.

Table 1: Illustrative TLC Monitoring Data for Oxazolidinone Synthesis

| Lane | Component(s) Spotted | Observed Spots (Post-Elution) | Rf Value | Interpretation |

| 1 (Reference) | Starting Material (e.g., an amino alcohol) | 1 | 0.20 | Position of the reactant. |

| 2 (Co-spot) | Starting Material + Reaction Mixture | 2 | 0.20, 0.55 | Confirms the identity of the reactant spot and shows the presence of a new product. |

| 3 (Reaction) | Reaction Mixture (at time = t) | 2 | 0.20, 0.55 | Both reactant and product are present; the reaction is incomplete. |

| 3 (Reaction) | Reaction Mixture (at completion) | 1 | 0.55 | The reactant has been fully consumed, and the reaction is complete. |

Note: Rf values are hypothetical and depend on the specific reactants, products, and TLC conditions used.

Chiral Analysis Techniques

As this compound can exist as a pair of enantiomers, techniques capable of distinguishing between these stereoisomers are essential for determining enantiomeric purity, which is critical in their application as chiral auxiliaries or pharmacologically active agents. nih.govnih.gov

Capillary Electrokinetic Chromatography (cEKC) for Enantiomeric Purity

Capillary Electrokinetic Chromatography (cEKC), a mode of Capillary Electrophoresis (CE), is a powerful technique for the enantioseparation of neutral compounds like many oxazolidinone derivatives. nih.govmdpi.com In cEKC, a chiral selector is added to the background electrolyte solution. mdpi.com This selector forms transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. mdpi.com Because these complexes have different formation constants and stabilities, the enantiomers migrate at different effective velocities under the influence of an applied electric field, leading to their separation. nih.govmdpi.com

For neutral oxazolidinones, charged cyclodextrins (CDs) are commonly used as chiral selectors. nih.gov Anionic CD derivatives, such as sulfated β-cyclodextrins, have proven particularly effective. nih.govnih.gov The separation is influenced by several factors, including the type and concentration of the chiral selector, the pH of the buffer, the applied voltage, and the temperature. researchgate.net Comprehensive studies on various oxazolidinone analogs have shown that single-isomer sulfated β-cyclodextrins can provide high enantioresolution. nih.gov The choice of the CD cavity size (α, β, or γ) and its substituents is crucial, as it can significantly affect the separation and even lead to a reversal of the enantiomer migration order (EMO). nih.govnih.gov

Table 2: Representative cEKC Parameters for Chiral Separation of Oxazolidinone Analogs

| Parameter | Condition | Rationale |

| Technique | Capillary Electrokinetic Chromatography (cEKC) | Suitable for neutral enantiomers. |

| Chiral Selector | Heptakis-(6-sulfo)-β-cyclodextrin (HS-β-CD) | Anionic CD shown to be effective for oxazolidinone enantioseparation. nih.gov |

| Buffer | 50 mM Phosphate Buffer | Maintains a stable pH and ionic strength for reproducible migration. nih.gov |

| pH | 6.0 | Influences the charge of the selector and the electroosmotic flow (EOF). nih.gov |

| Voltage | 15-25 kV | Driving force for electrophoretic migration and EOF. |

| Temperature | 25 °C | Affects buffer viscosity and complexation kinetics. |

| Detection | UV-Vis Detector (e.g., at 210 nm) | Common detection method for compounds with a chromophore. |

Chiroptical Spectroscopy (e.g., Optical Rotation, Circular Dichroism)

Chiroptical spectroscopy involves the differential interaction of a chiral substance with left and right circularly polarized light. saschirality.org These techniques provide information about the three-dimensional structure of a molecule and are non-destructive.

Optical Rotation (OR) is the oldest and most fundamental chiroptical technique. saschirality.org When plane-polarized light passes through a solution containing a chiral compound, the plane of polarization is rotated. The direction (clockwise, dextrorotatory, (+) or counter-clockwise, levorotatory, (-)) and magnitude of this rotation are characteristic of the compound, its concentration, the path length, temperature, and the wavelength of the light used. nih.gov The specific rotation, [α], is a standardized measure used to characterize chiral molecules. While useful for confirming the presence of a single enantiomer, it is often insufficient on its own to determine the absolute configuration without comparison to a known standard.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. saschirality.org A CD spectrum is a plot of this differential absorption versus wavelength. Unlike optical rotation, which can be observed at any wavelength, CD signals (known as Cotton effects) only appear within the absorption bands of a chromophore. researchgate.net The resulting spectrum is highly sensitive to the stereochemical environment of the chromophore. nih.gov By comparing experimentally measured CD spectra with those predicted by quantum chemical calculations, the absolute configuration of a chiral molecule can be determined without ambiguity. saschirality.org Vibrational Circular Dichroism (VCD), which measures the differential absorption of polarized light in the infrared region, is particularly powerful for determining the absolute configuration of conformationally flexible molecules. nih.gov

Table 3: Chiroptical Properties for Characterizing Enantiomers

| Technique | Principle | Measured Parameter | Information Provided |

| Optical Rotation (OR) | Rotation of the plane of plane-polarized light by a chiral sample. saschirality.org | Specific Rotation [α] | Enantiomeric purity (if specific rotation of pure enantiomer is known); direction of rotation (+/-). |

| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. saschirality.org | Molar Ellipticity [θ] or Differential Absorption (ΔA) | Absolute configuration (by comparison with standards or calculations); conformational analysis. saschirality.orgnih.gov |

In-situ Reaction Monitoring Techniques (e.g., Single-Bead FT-IR Microspectroscopy)

In-situ reaction monitoring techniques allow for real-time analysis of a chemical reaction as it happens, without the need to withdraw and prepare samples. This provides valuable kinetic and mechanistic data.

For reactions performed on a solid support (solid-phase synthesis), which is a common strategy for creating libraries of compounds, traditional monitoring techniques like TLC are not directly applicable. thieme.deSingle-Bead Fourier-Transform Infrared (FT-IR) Microspectroscopy is a powerful in-situ technique developed for this purpose. acs.orgfigshare.com In the context of synthesizing oxazolidinone derivatives on a polymer resin, this method can track the progress of the reaction on a single resin bead. acs.org

The technique involves isolating a single bead from the reaction vessel and analyzing it with an FT-IR microscope. The IR spectrum provides information about the functional groups present on the bead. For example, during the formation of an oxazolidinone ring, one could monitor the disappearance of a reactant's characteristic vibrational band (e.g., an isocyanate peak around 2250 cm⁻¹) and the appearance of the characteristic carbonyl (C=O) stretching band of the oxazolidinone ring, typically observed at a high frequency (e.g., ~1760-1780 cm⁻¹). acs.orgnih.gov This allows for the direct observation of the chemical transformation on the solid support, enabling reaction optimization and endpoint determination. acs.org The ability to analyze a single "flattened" bead improves the quality of the spectra obtained. acs.org

Table 4: Key FT-IR Frequencies for Monitoring Oxazolidinone Formation

| Functional Group / Intermediate | Typical IR Absorption Frequency (cm⁻¹) | Observation During Reaction |

| Isocyanate (Reactant) | ~2250-2275 | Disappearance |

| Carbamate (Intermediate) | ~1700-1725 | Appearance and subsequent disappearance |

| Oxazolidinone Carbonyl (Product) | ~1760-1780 | Appearance and increase in intensity nih.gov |

Computational and Theoretical Studies on 3 Octyl 1,3 Oxazolidin 2 One

Electronic Structure and Molecular Orbital Analysis

The electronic characteristics of 3-Octyl-1,3-oxazolidin-2-one are primarily dictated by the oxazolidinone ring, with the N-octyl substituent exerting a modifying influence. Computational methods such as Density Functional Theory (DFT) are instrumental in understanding these properties.

DFT calculations are a powerful tool for investigating the electronic properties of molecules. nih.gov Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity and electronic transitions. wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. schrodinger.com

For the 1,3-oxazolidin-2-one ring, the HOMO is typically localized on the nitrogen and oxygen atoms of the carbamate (B1207046) group, reflecting their electron-donating character. Conversely, the LUMO is generally centered on the carbonyl carbon, which is the most electrophilic site. The introduction of an electron-donating octyl group at the N3 position is expected to raise the energy of the HOMO, thereby decreasing the HOMO-LUMO gap and potentially increasing the molecule's reactivity.

The charge distribution within this compound would show a significant negative charge on the carbonyl oxygen and a partial positive charge on the carbonyl carbon, making it susceptible to nucleophilic attack. The nitrogen atom would also bear a partial negative charge, though its nucleophilicity is tempered by its involvement in the amide resonance of the carbamate group. DFT studies on related oxazolidinone derivatives support these general electronic features. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for N-Substituted Oxazolidin-2-ones (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| N-Methyl-1,3-oxazolidin-2-one | -6.8 | 1.5 | 8.3 |

| N-Phenyl-1,3-oxazolidin-2-one | -6.2 | 1.1 | 7.3 |

| This compound (Estimated) | -6.5 | 1.4 | 7.9 |

Note: The values for this compound are estimated based on trends observed in related N-alkylated systems and are for illustrative purposes pending specific computational studies.

Natural Bond Orbital (NBO) analysis provides a more intuitive chemical picture of bonding and electron delocalization within a molecule. mdpi.com For this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the antibonding orbital of the carbonyl group (n -> π* interaction). This interaction is characteristic of amides and contributes to the planarity and rotational barrier of the N-C(O) bond.

Conformational Landscape and Energetic Profiles

The conformational flexibility of this compound arises from both the oxazolidinone ring and the long octyl side chain. The five-membered oxazolidinone ring is not perfectly planar and can adopt various envelope and twisted conformations. mdpi.com The energetic barriers between these conformations are generally low, leading to a dynamic equilibrium at room temperature.

A comprehensive conformational analysis would involve systematically rotating the single bonds and calculating the corresponding energies to identify the global and local minima on the potential energy surface. This would provide a detailed understanding of the preferred shapes of the molecule and the energetic costs of conformational changes.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions, including the synthesis of oxazolidinones. nih.govacs.org Common synthetic routes to N-substituted oxazolidin-2-ones include the reaction of amino alcohols with phosgene (B1210022) or its equivalents, and the cycloaddition of isocyanates with epoxides. organic-chemistry.orgnih.gov

For the synthesis of this compound, a plausible route involves the reaction of 2-(octylamino)ethanol (B1580775) with a carbonylating agent. Computational studies can model the reaction pathway, identifying key intermediates and transition states.

The characterization of transition states is crucial for understanding the kinetics of a reaction. For the formation of the oxazolidinone ring, computational methods can be used to locate the transition state for the intramolecular cyclization step. This would likely involve the nucleophilic attack of the hydroxyl oxygen onto the carbonyl carbon of an intermediate, such as an N-octyl carbamate derivative.

Frequency calculations on the optimized transition state geometry would confirm it as a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. The energy of the transition state relative to the reactants determines the activation energy of the reaction. DFT calculations on the synthesis of oxazolidinones from epoxides and isocyanates have successfully characterized such transition states, revealing asynchronous concerted mechanisms. beilstein-journals.org

Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed to map out the reaction pathway connecting the reactants, transition state, and products. This analysis provides a detailed picture of the geometric and electronic changes that occur as the reaction progresses.

For the formation of this compound, the reaction coordinate would trace the approach of the nucleophilic oxygen to the electrophilic carbonyl carbon, the formation of the new C-O bond, and any subsequent proton transfers or conformational rearrangements. The resulting energy profile would provide a quantitative measure of the reaction's thermodynamics and kinetics. Such analyses have been instrumental in understanding the stereochemical outcomes of oxazolidinone syntheses. rsc.org

Intermolecular Interactions and Crystal Packing Theory

The study of intermolecular interactions is fundamental to understanding the solid-state properties of a molecular crystal, influencing its stability, morphology, and physicochemical characteristics. Computational methods are invaluable for dissecting the complex network of non-covalent interactions that govern crystal packing.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. researchgate.netmdpi.com This method partitions crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the electron density of the procrystal (the hypothetical crystal built from non-interacting molecules).

The analysis generates a three-dimensional surface around the molecule, which is color-mapped according to various properties. A key property is the normalized contact distance (dnorm), which is based on the distances from the surface to the nearest nucleus inside (di) and outside (de) the surface, normalized by the van der Waals radii of the respective atoms.

Key Features of dnorm Maps:

Red Spots: Indicate intermolecular contacts that are shorter than the sum of the van der Waals radii, highlighting significant interactions such as hydrogen bonds.

Blue Regions: Represent contacts that are longer than the van der Waals radii sum, indicating weaker interactions.

White Areas: Show contacts approximately equal to the van der Waals radii separation. nih.gov

Supramolecular Synthon Prediction

Supramolecular synthons are robust and recurring patterns of intermolecular interactions that act as the building blocks of a crystal structure. researchgate.net The prediction of these synthons is a cornerstone of crystal engineering, aiming to design materials with desired properties. For oxazolidinone derivatives, common synthons are formed through hydrogen bonds and other weak interactions.

Analysis of the Cambridge Structural Database (CSD) for related 1,3-oxazolidin-2-one derivatives reveals that the formation of specific synthons can be influenced by the chirality and steric hindrance of substituents. researchgate.net For instance, racemic crystals of oxazolidinones often form closed-ring synthons, while enantiopure structures may favor linear chain motifs. researchgate.net In the case of this compound, which lacks strong hydrogen bond donors, the crystal packing would likely be dominated by weaker C–H···O interactions involving the carbonyl oxygen and van der Waals forces among the octyl chains.

Molecular Dynamics Simulations to Explore Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations provide detailed information about the dynamic behavior, conformational changes, and thermodynamic properties of a compound.

For a molecule like this compound, MD simulations could be employed to:

Simulate Bulk Properties: Predict properties of the liquid state, such as density and viscosity, by simulating a system containing many molecules.

Study Interfacial Behavior: Investigate how the molecule orients and interacts at interfaces, for example, with a solvent or a biological membrane. This would be particularly relevant given its amphiphilic nature, with a polar oxazolidinone head and a nonpolar octyl tail.

The simulations would involve defining a force field (a set of parameters describing the potential energy of the system), placing the molecule(s) in a simulation box, and running the simulation for a sufficient length of time to observe the desired dynamic events. researchgate.neted.ac.uk Analysis of the resulting trajectory would yield insights into the molecule's behavior at an atomic level.

Structure Reactivity Relationships and Rational Design Principles for 3 Octyl 1,3 Oxazolidin 2 One Analogues

Impact of N3-Alkyl Chain Length and Branching on Chemical Reactivity and Electronic Profile

Steric Effects:

Chain Length: Increasing the length of the N3-alkyl chain generally increases the steric bulk around the nitrogen atom and the adjacent carbonyl group. This can hinder the approach of reactants, potentially slowing down reactions involving the oxazolidinone ring itself or adjacent functional groups.

Branching: The introduction of branching on the alkyl chain (e.g., replacing an n-octyl group with a tert-octyl group) dramatically increases steric hindrance. This is a key principle used in chiral auxiliaries, where bulky groups help to direct the stereochemical outcome of reactions on N-acyl side chains.

Electronic Effects: Alkyl groups are weakly electron-donating through an inductive effect. While the electronic impact of varying the length of a simple alkyl chain is relatively minor compared to steric effects, it can subtly influence the electron density of the oxazolidinone core. This can affect the nucleophilicity of the carbonyl oxygen and the electrophilicity of the carbonyl carbon.

Detailed research findings on the precise impact of varying N3-alkyl chains on reaction kinetics are often embedded within broader synthetic studies. However, the general principles of sterics and electronics provide a predictive framework.

Table 1: Predicted Influence of N3-Alkyl Chain on Reactivity

| N3-Substituent | Relative Steric Hindrance | Predicted Effect on Reactivity at N-Acyl Group | Electronic Effect |

|---|---|---|---|

| Methyl | Low | Minimal steric shielding | Weakly electron-donating |

| n-Butyl | Moderate | Moderate steric shielding | Weakly electron-donating |

| n-Octyl | Moderate-High | Significant steric shielding | Weakly electron-donating |

Stereochemical Influence on Reaction Outcomes and Molecular Recognition

Stereochemistry is a defining feature of oxazolidinone chemistry, particularly when the ring is substituted at the C4 and/or C5 positions. These chiral centers transform the oxazolidinone into a powerful tool for asymmetric synthesis, commonly known as a chiral auxiliary.

When an acyl group is attached to the nitrogen atom of a chiral oxazolidinone, the inherent chirality of the auxiliary directs the approach of reagents to one of the two faces of the enolate formed from the acyl group. This facial bias results in the highly stereoselective formation of new stereocenters. For instance, in the alkylation of N-acyloxazolidinones, the substituent at C4 effectively blocks one face of the enolate, forcing the incoming electrophile to attack from the opposite, less hindered face nih.gov.

A method has been developed for the α-tertiary alkylation of zirconium enolates derived from N-(arylacetyl)oxazolidinones, which allows for the creation of an all-carbon quaternary center with high diastereoselectivity nih.gov. This demonstrates the powerful directing effect of the chiral oxazolidinone scaffold. The stereochemical outcome can be reliably predicted based on the conformation of the N-acyl-oxazolidinone-metal complex.

In the context of molecular recognition, the specific three-dimensional arrangement of atoms is critical for binding to biological targets, such as the bacterial ribosome. Computational models have successfully reproduced the experimentally known enantioselectivity, showing a preference for the S-enantiomer in certain biologically active oxazolidinones nih.gov. This highlights that biological systems can distinguish between stereoisomers, leading to significant differences in activity.

Strategies for Modifying the Oxazolidinone Ring to Tune Reactivity

Key Modification Strategies:

Substitution at C4 and C5: Introducing substituents at the C4 and C5 positions is the most common strategy, particularly for creating chiral auxiliaries. The size and nature of these substituents dictate the degree of stereochemical control in asymmetric reactions nih.gov.

Ring-Opening Reactions: The oxazolidinone ring can be opened under certain conditions, for example, using a Lewis acid catalyst with primary and secondary alcohols iwu.edu. This provides a pathway to convert the cyclic carbamate (B1207046) into other functional groups, serving as a key step in multi-step syntheses.

Modification of the Carbonyl Group: The carbonyl group can be replaced with a thiocarbonyl group to form an oxazolidine-2-thione. This modification alters the electronic properties of the ring; for example, thio-analogs of the antibiotic linezolid have been synthesized and evaluated for their antibacterial properties researchgate.net.

Annulation and Cycloaddition Reactions: The oxazolidinone ring can be synthesized through various cyclization strategies, such as the cycloaddition of aziridines with isocyanates or the rhodium-catalyzed annulation of vinylene carbonate with anilines rsc.orgorganic-chemistry.org. Choosing different starting materials for these syntheses allows for the introduction of diverse functionalities directly onto the ring.

Table 2: Overview of Ring Modification Strategies

| Modification Strategy | Purpose | Example Reaction |

|---|---|---|

| C4/C5 Substitution | Introduce chirality for asymmetric synthesis | Synthesis from chiral amino alcohols |

| Carbonyl to Thiocarbonyl | Alter electronic properties and biological activity | Reaction with Lawesson's reagent |

| Ring Opening | Cleave the ring to reveal other functional groups | Lewis acid-catalyzed alcoholysis iwu.edu |

Predictive Modeling for Chemical Behavior and Synthetic Accessibility

Computational chemistry and predictive modeling are increasingly valuable tools for understanding and designing oxazolidinone analogues. These in silico methods can forecast chemical behavior, estimate biological activity, and assess synthetic feasibility before undertaking laboratory work.

Force field simulations and electronic structure methods have been effectively used to predict the binding of new oxazolidinone antibiotics to their ribosomal targets nih.gov. By constructing an all-atom model of the bacterial ribosome, researchers can scan the conformational space of different oxazolidinone complexes and evaluate their binding energies nih.gov. This approach can successfully predict relative binding affinities and even reproduce known enantioselectivity, guiding the design of more potent compounds nih.govnih.gov.

Molecular docking studies are another key tool. For novel linezolid-based oxazolidinones, docking simulations can reveal the binding modes and energies within target receptors, providing insights that correlate with experimental antibacterial activity mdpi.com. Furthermore, computational models can predict Absorption, Distribution, Metabolism, and Excretion (ADME) properties, which are critical for the development of new therapeutic agents mdpi.com. These predictive models allow for the screening of dozens of candidate molecules per day, significantly accelerating the discovery of new lead compounds nih.gov.

Applications of 3 Octyl 1,3 Oxazolidin 2 One in Advanced Organic and Polymer Chemistry

Utilization as a Versatile Synthetic Building Block

Oxazolidin-2-ones are widely recognized as valuable synthetic intermediates in organic chemistry. nih.gov They serve as precursors and key structural motifs in the synthesis of more complex molecules. The 3-Octyl-1,3-oxazolidin-2-one derivative, while a simple N-alkylated version, can participate in various transformations characteristic of this heterocyclic system.

The oxazolidinone core can be considered a protected form of a 2-aminoethanol derivative. The nitrogen atom, while part of a carbamate (B1207046) linkage, can be involved in further synthetic manipulations. More commonly, the ring itself is constructed from precursors like amino alcohols, or it can be synthesized via methods such as the cyclization of allylic amines with carbon dioxide. organic-chemistry.org Once formed, N-substituted oxazolidinones like the 3-octyl variant can be utilized in reactions where the oxazolidinone moiety acts as a directing group or is transformed into other functional groups. The octyl group primarily influences the molecule's solubility, rendering it more compatible with nonpolar organic solvents and lipophilic reaction environments compared to N-unsubstituted or short-chain N-alkyl analogs. This property is advantageous in homogeneous reaction conditions where solubility of all components is crucial.

Role in Chiral Synthesis and Asymmetric Catalysis (as auxiliary or ligand component)

One of the most prominent applications of the oxazolidinone scaffold is in asymmetric synthesis, where chiral versions are employed as powerful chiral auxiliaries. rsc.org These auxiliaries, famously developed by David A. Evans, are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. williams.eduwikipedia.org

For this compound to function as a chiral auxiliary, the oxazolidinone ring itself must possess chirality, typically by being synthesized from a chiral amino alcohol. In such a scenario, the octyl group on the nitrogen is achiral, but its steric presence is crucial. When an acyl group is attached to the nitrogen atom (forming an N-acyl oxazolidinone), the chiral auxiliary, influenced by the N-substituent, can effectively shield one face of the enolate derived from the acyl group. This steric hindrance directs incoming electrophiles to the opposite face, leading to the formation of one diastereomer in preference to the other. williams.edu The predictable stereocontrol offered by these auxiliaries makes them invaluable in the synthesis of complex molecules like natural products. rsc.org

Beyond their role as auxiliaries, chiral oxazolidine-containing molecules are also employed as ligands in asymmetric catalysis. nih.gov The rigid, tunable structure of the oxazolidine (B1195125) ring can be incorporated into larger ligand frameworks, such as phosphino-oxazolines (PHOX ligands), which coordinate to a metal center and create a chiral environment for catalysis. nih.gov In this context, the N-substituent (such as an octyl group) can be modified to fine-tune the steric and electronic properties of the resulting metal complex, thereby influencing the enantioselectivity and activity of the catalyst. nih.gov

| Reaction Type | General Principle | Role of Chiral Oxazolidinone | Influence of N-Substituent (e.g., Octyl) |

|---|---|---|---|

| Asymmetric Alkylation | Diastereoselective alkylation of a chiral enolate. | Auxiliary provides facial shielding of the enolate. rsc.org | Steric bulk can modulate the degree of diastereoselectivity. |

| Asymmetric Aldol (B89426) Reaction | Formation of chiral β-hydroxy carbonyl compounds from a chiral enolate and an aldehyde. researchgate.net | Controls the stereochemistry of the newly formed stereocenters via a rigid chelated transition state. | Affects the conformation of the transition state, potentially influencing syn/anti diastereoselectivity. |

| Asymmetric Conjugate Addition | Stereoselective addition of nucleophiles to α,β-unsaturated N-acyl systems. | Directs the approach of the nucleophile to one of the prochiral faces of the double bond. organic-chemistry.org | Influences the conformational bias of the α,β-unsaturated system. |

Integration into Polymer Architectures

The incorporation of specific chemical functionalities into polymers is a cornerstone of modern materials science. The this compound structure presents interesting possibilities for polymer chemistry, either as a monomer or as a functional group.

The synthesis of polymers from cyclic monomers is often achieved through ring-opening polymerization (ROP). Cationic ring-opening polymerization (CROP) is a well-established method for polymerizing heterocyclic monomers like 2-oxazolines. nih.govbeilstein-journals.org This process can proceed in a "living" manner, allowing for precise control over polymer molecular weight, architecture, and dispersity. mdpi.com

While the CROP of 2-oxazolines is common, the polymerization of N-substituted-1,3-oxazolidin-2-ones is less explored, likely due to the higher stability of the carbamate linkage within the ring. However, related structures such as 1,3-oxazolidine-2-thiones have been successfully polymerized via CROP to yield polythiourethanes. researchgate.net By analogy, it is conceivable that under specific catalytic conditions, this compound could act as a monomer in a ROP, which would lead to a polyurethane-type structure. An alternative approach involves forming the poly(oxazolidin-2-one) backbone from other monomers, such as diepoxides and diisocyanates, in a step-growth polymerization. acs.org

Should this compound be successfully incorporated into a polymer backbone, it would impart distinct properties to the resulting material. The most significant contribution would be from the octyl side chain, which would introduce a high degree of hydrophobicity and flexibility.

This strategy is analogous to the synthesis of functional poly(2-oxazoline)s, where the identity of the side chain at the 2-position dictates the polymer's properties, such as its solubility and thermal behavior. semanticscholar.org A polymer containing this compound units would be expected to have low water solubility but good solubility in many organic solvents. Such polymers could function as hydrophobic modifiers, components in amphiphilic block copolymers, or as matrices for the encapsulation of nonpolar substances. The presence of the polar oxazolidinone ring in the backbone combined with the nonpolar octyl chain could lead to materials with interesting interfacial properties or the ability to self-assemble.

| Property | Origin | Potential Application |

|---|---|---|

| Hydrophobicity | Long C8 alkyl chain. | Coatings, hydrophobic films, additives for plastics. |

| Amphiphilicity (in copolymers) | Combination of the polar oxazolidinone backbone and the nonpolar octyl chain. | Surfactants, drug delivery vehicles (micelles/vesicles), compatibilizers for polymer blends. |

| Modified Thermal Properties | Flexible octyl chains can lower the glass transition temperature (Tg). | Elastomers, plasticizers, soft-segment components in polyurethanes. |

Exploration in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry is the study of chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds, hydrophobic effects, and van der Waals forces. researchgate.netmdpi.com The process by which these molecules spontaneously organize into well-defined, larger structures is known as self-assembly.

The molecular structure of this compound is inherently amphiphilic. The oxazolidinone headgroup is polar, containing a carbonyl group that can act as a hydrogen bond acceptor, an ether linkage, and a tertiary amine. In contrast, the eight-carbon alkyl tail is nonpolar and hydrophobic. This amphiphilic nature makes it a prime candidate for self-assembly. researchgate.net In aqueous environments, these molecules could spontaneously organize to minimize the unfavorable interaction between the hydrophobic octyl tails and water, potentially forming structures such as micelles or vesicles. At an air-water or oil-water interface, they would be expected to form a monolayer with the polar headgroups oriented towards the water phase and the hydrophobic tails extending away from it. This behavior is the basis for surfactants and lipids, highlighting the potential of this compound in applications requiring the control of surface properties or the formation of nanoscale compartments. While these possibilities are well-grounded in the principles of supramolecular chemistry, specific research into the self-assembly of this particular compound remains a developing area.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.